molecular formula C7H3Br2F3O B1586113 1,3-Dibromo-5-(trifluoromethoxy)benzene CAS No. 207226-31-1

1,3-Dibromo-5-(trifluoromethoxy)benzene

Cat. No. B1586113
M. Wt: 319.9 g/mol
InChI Key: UKHOUWWEEAOCTI-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula Br2C6H3OCF3 . It is used in chemical synthesis .


Synthesis Analysis

The synthesis of 1,3-Dibromo-5-(trifluoromethoxy)benzene can be achieved from Methanol, 1,1,1-trifluoro-, silver (1+) salt (1:1), and 3,5-Dibromoaniline .


Molecular Structure Analysis

The linear formula of 1,3-Dibromo-5-(trifluoromethoxy)benzene is Br2C6H3OCF3 . The molecular weight is 319.90 . The SMILES string representation is FC(F)(F)Oc1cc(Br)cc(Br)c1 .


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene, a related compound, undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

1,3-Dibromo-5-(trifluoromethoxy)benzene is a liquid at 20 degrees Celsius . It has a boiling point of 83-85 °C/20 mmHg . The refractive index is n20/D 1.508 (lit.) .

Scientific Research Applications

Organometallic Synthesis

1,3-Dibromo-5-(trifluoromethoxy)benzene has been utilized in the field of organometallic chemistry. For example, it serves as a starting material for the synthesis of various organometallic compounds. In a study by Porwisiak and Schlosser (1996), 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, was used to prepare synthetically useful reactions with organometallic intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Synthesis of Arynes

This compound plays a role in the synthesis of arynes, which are intermediates in organic synthesis. Schlosser and Castagnetti (2001) demonstrated the use of related trifluoromethoxybenzenes in generating arynes that can be further reacted to produce various organic compounds (Schlosser & Castagnetti, 2001).

Crystallography and Molecular Interactions

In crystallography, dibromo-bis(trifluoromethoxy)benzene derivatives have been studied to understand molecular interactions. A study by Manfroni et al. (2021) on 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, which are structurally related, revealed insights into molecular packing interactions such as C–Br...π(arene) and Br...Br interactions (Manfroni et al., 2021).

Electromagnetic Studies

Compounds structurally related to 1,3-dibromo-5-(trifluoromethoxy)benzene have been used in electromagnetic studies. Fink et al. (1997) synthesized and characterized new compounds including 1,3-dibromo-5-(ferrocenylethynyl)benzene, analyzing their electrochemical properties and revealing insights into electron processes (Fink et al., 1997).

Organic Synthesis

Additionally, derivatives of 1,3-dibromo-5-(trifluoromethoxy)benzene find applications in various organic synthesis processes. For instance, We (2015) reported on the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, an important intermediate in organic synthesis that can be used in pharmaceutical and pesticide preparations (We, 2015).

Synthesis of PolymersThe compound is also instrumental in synthesizing novel polymers. Banerjee et al. (200

  • utilized a trifluoromethyl-activated trifluoro monomer, derived from a reaction involving 1,3,5-tribromobenzene (structurally similar to 1,3-dibromo-5-(trifluoromethoxy)benzene), for the synthesis of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and excellent thermal stability, demonstrating the compound's utility in advanced material synthesis (Banerjee et al., 2009).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1,3-dibromo-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHOUWWEEAOCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375605
Record name 1,3-Dibromo-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(trifluoromethoxy)benzene

CAS RN

207226-31-1
Record name 1,3-Dibromo-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
吉武徹 - uec.repo.nii.ac.jp
当研究室ではこれまで, 安定な有機磁性材料を得るためにビフェニル骨格を有する m-フェニレン型ビラジカル化合物の合成を行ってきた. その中のいくつかは反磁性-常磁性の相転移を示した. 本研究…
Number of citations: 3 uec.repo.nii.ac.jp

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